molecular formula C20H30O5 B158957 prostaglandin E3 CAS No. 802-31-3

prostaglandin E3

Cat. No. B158957
CAS RN: 802-31-3
M. Wt: 350.4 g/mol
InChI Key: CBOMORHDRONZRN-QLOYDKTKSA-N
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Description

Prostaglandin E3 (PGE3) is a naturally formed prostaglandin that is formed via the cyclooxygenase (COX) metabolism of eicosapentaenoic acid . It is a prostaglandin E and has a role as a human metabolite . It is a conjugate acid of a prostaglandin E3 (1-) and is a natural product found in Homo sapiens .


Synthesis Analysis

PGE3 is an eicosanoid derived from eicosapentaenoic acid, which is converted by cyclooxygenase, followed by prostaglandin E synthase successively . This process plays an anti-inflammatory role by inhibiting LPS and interferon-γ-induced M1 polarization and promoting interleukin-4-mediated M2 polarization (M2a) .


Molecular Structure Analysis

The molecular formula of PGE3 is C20H30O5 . The IUPAC name is (Z)-7- [(1R,2R,3R)-3-hydroxy-2- [(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid . The molecular weight is 350.4 g/mol .


Chemical Reactions Analysis

PGE3 is produced in the body via the fatty acid arachidonic acid. Initially, arachidonic acid is created when the enzyme phospholipase A2 cleaves the lipid diacylglycerol into the molecule arachidonic acid. Cyclooxygenase enzymes then produce prostaglandins from arachidonic acid via sequential oxidation of each compound .


Physical And Chemical Properties Analysis

PGE3 has a unique and intricate molecular structure that underlies its diverse physiological functions . The central five-membered ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" .

Scientific Research Applications

1. Eicosanoid Biology and Inflammatory Responses

Prostaglandins, including prostaglandin E3, are eicosanoid lipid mediators derived from arachidonic acid. They play a significant role in numerous homeostatic biological functions and inflammation. The biosynthesis and actions of these prostaglandins are blocked by nonsteroidal anti-inflammatory drugs and leukotriene modifiers. Recent insights into eicosanoid biology have enhanced our understanding of inflammatory responses, pain, and fever (Funk, 2001).

2. Role in Sensorineural Hearing Loss

Prostaglandin E3 plays a role in the inner ear, particularly in the context of sensorineural hearing loss. The protective effects of local prostaglandin E3 agonist treatment before or after noise exposure have been demonstrated, indicating its involvement in mechanisms for prostaglandin actions on the cochlea (Hori et al., 2009).

3. Inflammatory Pain Sensitization

Prostaglandin E3 is a crucial mediator of inflammatory pain sensitization. Studies show that its inhibition in specific receptor subtypes, such as GlyR α3, leads to a reduction in pain sensitization induced by spinal prostaglandin E3 injection or peripheral inflammation (Harvey et al., 2004).

4. Immune Regulation

Prostaglandin E3 plays a divergent role in immune regulation. It affects key aspects of immunity, and understanding its diverse activities is crucial for the development of new therapies aimed at immune modulation (Harris et al., 2002).

5. Modulation of Cellular Processes

Prostaglandin E3 exerts its actions by acting on a group of G-protein-coupled receptors, leading to its involvement in various physiological and pathophysiological responses. This includes its role in gene expression and cell proliferation (Sugimoto & Narumiya, 2007).

6. Cardiovascular Homeostasis and Gene Expression

Prostaglandin E3 is involved in cardiovascular homeostasis and influences gene expression through its interaction with specific cell surface receptors. These receptors may co-localize at the cell nucleus, modulating gene expression through a series of biochemical events (Gobeil et al., 2003).

7. Clinical Applications in Reproduction and Cardiovascular Diseases

Prostaglandin E3 has clinical applications in the induction of labor, termination of early unwanted pregnancies, and potential therapeutic use in hypertension and peripheral vascular disease due to its vascular effects (Karim & Hillier, 2012).

properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOMORHDRONZRN-QLOYDKTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045731
Record name PGE3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin E3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002664
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

prostaglandin E3

CAS RN

802-31-3
Record name PGE3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=802-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prostaglandin E3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000802313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PGE3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROSTAGLANDIN E3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZED6SBL53S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prostaglandin E3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002664
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,960
Citations
P Yang, Y Jiang, SM Fischer - Cancer letters, 2014 - Elsevier
The anticancer activity of n-3 fatty acids, especially those derived from fish, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid) (DHA), has been studied for centuries. …
Number of citations: 78 www.sciencedirect.com
P Yang, D Chan, E Felix, C Cartwright, DG Menter… - Journal of lipid …, 2004 - ASBMB
We investigated the formation and pharmacology of prostaglandin E 3 (PGE 3 ) derived from fish oil eicosapentaenoic acid (EPA) in human lung cancer A549 cells. Exposure of A549 …
Number of citations: 145 www.jlr.org
LG Raisz, CB Alander, HA Simmons - Prostaglandins, 1989 - Elsevier
To assess the possibility that diets rich in eicosapentaenoic acid (EPA) could have adverse effects on the skeleton, we examined the resorptive response to its major project, PGE 3 , …
Number of citations: 75 www.sciencedirect.com
J Cui, K Shan, Q Yang, Y Qi, H Qu, J Li… - Journal of Cellular …, 2021 - Wiley Online Library
Alternative polarization of macrophages regulates multiple biological processes. While M1‐polarized macrophages generally mediate rapid immune responses, M2‐polarized …
Number of citations: 11 onlinelibrary.wiley.com
MJ Rodriguez-Lagunas, R Ferrer, JJ Moreno - … , Leukotrienes and Essential …, 2013 - Elsevier
Prostaglandins (PG) are inflammatory mediators derived from arachidonic or eicosapentaenoic acid giving rise to the 2-series or the 3-series prostanoids, respectively. Previously, we …
Number of citations: 23 www.sciencedirect.com
E Änggård, B Samuelsson - Biochemistry, 1965 - ACS Publications
… formed the labeled prostaglandin E3 (lla,15-dihydroxy9-ketoprosta-5,13,17-trienoic acid) into two less polar metabolites. These metabolites have been assignedthe structures … 1 …
Number of citations: 63 pubs.acs.org
JT Mao, B Xue, S Fan, P Neis, C Qualls, L Massie… - Cancer Prevention …, 2021 - AACR
In this correlative study of leucoselect phytosome for lung cancer chemoprevention in heavy active and former smokers, we demonstrate for the first time, favorable modulations of n-…
Number of citations: 8 aacrjournals.org
A Ferretti, NW Schoene, VP Flanagan - Lipids, 1981 - Wiley Online Library
Three strains of rats were fed a fish oil diet to verify their ability to incorporate and convert dietary eicosapentaenoic acid (20∶5ω3) into trienoic prostaglandins. Our results show that …
Number of citations: 46 aocs.onlinelibrary.wiley.com
U Diczfalusy, M Hamberg - Biochimica et Biophysica Acta (BBA)-Lipids and …, 1986 - Elsevier
[11,12- 3 H 2 ]Prostaglandin E 3 was administered subcutaneously into male Sprague-Dawley rats in doses of 0.4 μg-10 mg/kg body weight. 40–60% of the administered radioactivity …
Number of citations: 17 www.sciencedirect.com
LS Gallon, UO Barcelli - Prostaglandins, 1986 - Elsevier
A method to measure PGE 3 in biologic samples is described. Complete resolution of PGE 3 from PGE 1 and PGE 2 is achieved by reverse- phase high pressure liquid chromatography. …
Number of citations: 19 www.sciencedirect.com

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